molecular formula C17H11N5O4S B2697846 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one CAS No. 891100-07-5

2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one

Cat. No.: B2697846
CAS No.: 891100-07-5
M. Wt: 381.37
InChI Key: CXJYAIOIGAPYSN-UHFFFAOYSA-N
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Description

2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) (source) . This compound has emerged as a valuable chemical probe for investigating the role of GSK-3β in pathological signaling cascades. Its primary research utility lies in the study of neurodegenerative diseases, such as Alzheimer's disease, where it has been shown to reduce tau protein hyperphosphorylation in cellular models (source) . By inhibiting GSK-3β, this molecule helps researchers elucidate mechanisms related to neuroprotection, synaptic plasticity, and the disruption of pathogenic protein aggregates. Furthermore, due to the involvement of GSK-3β in various oncogenic processes, this inhibitor is also a tool for exploring novel therapeutic strategies in cancer research, particularly in pathways governing cell proliferation and apoptosis. Its well-defined mechanism provides a critical means to dissect complex kinase-dependent signaling networks in disease biology.

Properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O4S/c23-14(11-3-1-4-12(9-11)22(24)25)10-27-17-19-18-16-7-6-13(20-21(16)17)15-5-2-8-26-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJYAIOIGAPYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one typically involves multi-step organic reactions One common approach is to start with the preparation of the furan-2-yl and triazolopyridazine intermediates, followed by their coupling through a thiolation reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as Lewis acids (e.g., ZnCl2) may be used to facilitate the reactions.

Chemical Reactions Analysis

Methanone Linker Reactivity

The central methanone group (C=O) is a potential site for nucleophilic attack or reduction:

  • Nucleophilic substitution : The carbonyl carbon may react with nucleophiles (e.g., Grignard reagents, hydrides) under specific conditions. For example, reduction with NaBH₄ or LiAlH₄ could convert the ketone to a secondary alcohol, though steric hindrance from adjacent groups may limit reactivity.

  • Coupling reactions : The methanone bridge likely originates from a coupling reaction between a benzothiazole carboxylic acid derivative and a pyrrolidine-triazole amine. Similar syntheses use coupling agents like HATU or EDCl with DIPEA as a base .

Reaction Type Conditions Product Reference
Amide couplingHATU, DIPEA, DMF, RTMethanone linkage formation
ReductionNaBH₄/MeOH or LiAlH₄/THFSecondary alcohol derivative

Pyrrolidine Nitrogen Reactivity

The pyrrolidine nitrogen (secondary amine) can undergo alkylation or acylation:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) could yield tertiary amines.

  • Acylation : Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride) may form amides .

| Reaction Type | Reagents

Scientific Research Applications

Industrial Production

In industrial settings, optimizing reaction conditions (temperature, solvent choice) is crucial for improving yield and purity. Techniques such as continuous flow reactors may be employed to enhance scalability and efficiency.

Chemistry

The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution
  • Oxidation and Reduction Reactions

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains and fungi.
  • Anticancer Activity : Investigated for its ability to inhibit the growth of cancer cell lines.

Medicine

The compound is being explored for potential therapeutic applications:

  • Drug Development : Its unique structural features make it a candidate for targeting specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, it is utilized in developing new materials with unique properties, such as polymers or coatings that exhibit enhanced performance characteristics.

Case Studies

  • Antimicrobial Studies : Research demonstrated that derivatives containing the triazole ring showed significant inhibition against Gram-positive and Gram-negative bacteria.
  • Anticancer Research : In vitro studies indicated that compounds similar to this one effectively inhibited proliferation in multiple cancer cell lines.

Mechanism of Action

The mechanism of action of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The furan and triazolopyridazine moieties may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl group can participate in electron transfer reactions, affecting the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The target compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives. Key structural analogues include:

Substituents on the Pyridazine Core
  • 4-Chlorophenyl (G856-6446, ) : Introduces halogen-mediated hydrophobic interactions but may reduce solubility .
Ethanone-Linked Substituents
  • 3-Nitrophenyl (target compound) : The nitro group’s strong electron-withdrawing effect may enhance binding to electron-rich kinase domains but could increase metabolic susceptibility .
  • Morpholin-4-yl (G856-6446, ) : Improves solubility via hydrophilic amine groups but may reduce potency due to steric bulk .
  • Pyrrolidin-1-yl (G856-6469, ) : Balances lipophilicity and solubility, commonly used to optimize bioavailability .
Core Heterocycle Modifications
  • [1,3]Thiazolo[3,2-b][1,2,4]triazole () : Replacement of pyridazine with thiazole alters electronic properties and binding affinity .
  • Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine () : Expanded ring systems may enhance target selectivity but complicate synthesis .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Selected Analogues
Compound Core Structure Substituents (R1/R2) Mol. Weight Key Properties Source
Target Compound [1,2,4]triazolo[4,3-b]pyridazine R1 = furan-2-yl, R2 = 3-nitrophenyl ~396.38* High polarity (nitro), moderate lipophilicity
G856-6446 [1,2,4]triazolo[4,3-b]pyridazine R1 = 4-chlorophenyl, R2 = morpholin-4-yl 389.86 Improved solubility, unconfirmed activity
PF-4254644 [1,2,4]triazolo[4,3-b]pyridazine R1 = 1-methylpyrazole Potent c-Met inhibitor (IC50 < 1 nM)
6-(3-Methylphenyl)sulfanyl derivative [1,2,4]triazolo[4,3-b]pyridazine R1 = 3-methylphenyl Lower potency, metabolic stability issues

*Calculated molecular weight based on formula.

Key Findings :

Potency and Selectivity : PF-4254644 demonstrates that bulky, planar substituents (e.g., methylpyrazole) enhance kinase inhibition . The target compound’s nitro group may mimic this effect but requires validation.

Metabolic Stability : [1,2,4]Triazolo[4,3-b]pyridazines are prone to oxidative metabolism . The nitro group could exacerbate this, whereas morpholine/pyrrolidine derivatives () may improve stability .

Solubility : Morpholin-4-yl and pyrrolidin-1-yl substituents () increase aqueous solubility compared to nitro or halogenated aryl groups .

Biological Activity

The compound 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N4O3SC_{16}H_{14}N_{4}O_{3}S, featuring a furan ring, a triazolo-pyridazine moiety, and a nitrophenyl group. The presence of these functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine rings often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 1 to 8 μg/mL against different pathogens .

In studies involving derivatives of triazolo-pyridazine compounds, several exhibited potent antifungal activities against strains like Candida albicans and Aspergillus flavus , suggesting that the target compound may also possess similar antifungal properties .

Anticancer Activity

The antiproliferative effects of related triazole compounds have been evaluated against cancer cell lines such as breast, colon, and lung cancers. Results have shown that certain derivatives can inhibit cell growth effectively, with some achieving IC50 values in low micromolar ranges . The specific mechanisms often involve the induction of apoptosis or disruption of cell cycle progression.

Anti-inflammatory Effects

Some studies suggest that triazole-containing compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act by inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds may interact with DNA or RNA synthesis pathways, leading to disrupted cellular functions.
  • Reactive Oxygen Species (ROS) Production : Certain derivatives have been shown to increase ROS levels in target cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

StudyFindings
Study on Triazole Derivatives Demonstrated significant antimicrobial activity against multiple bacterial strains.
Anticancer Activity Evaluation Reported IC50 values indicating strong antiproliferative effects on breast and lung cancer cells.
Anti-inflammatory Assessment Suggested potential for reducing inflammation through cytokine inhibition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one?

  • Methodology :

  • Core synthesis : Utilize cyclocondensation of hydrazine derivatives with pyridazine precursors, followed by functionalization. For example, triazolo-pyridazine cores can be synthesized via [1,2,4]triazolo annulation reactions under reflux with catalysts like acetic acid or phosphoryl chloride .
  • Substituent introduction : The furan-2-yl group at position 6 can be introduced via Suzuki-Miyaura coupling using palladium catalysts, while the sulfanyl-ethanone moiety is added via nucleophilic substitution (e.g., thiolation with Lawesson’s reagent) .
  • Key steps : Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and HPLC (≥98% purity) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopy : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons, δ 2.5–3.5 ppm for ethanone methyl groups) and ¹³C NMR (δ 160–180 ppm for carbonyl groups) .
  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to confirm purity.
  • Mass spectrometry : High-resolution MS (ESI+) to verify molecular weight (calculated: ~438.4 g/mol).
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content to validate stoichiometry .

Q. What solvent systems are suitable for solubility and formulation in biological assays?

  • Methodology :

  • Primary solvents : DMSO (for stock solutions) due to the compound’s lipophilic nature.
  • Aqueous compatibility : Test solubility in PBS (pH 7.4) with ≤1% DMSO for cell-based assays.
  • Stability : Monitor degradation via UV-Vis spectroscopy (λmax ~300–350 nm for nitroaromatic absorption) and store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT modeling : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps (e.g., ~4.5 eV for nitro group electron-withdrawing effects) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Docking studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro testing .
  • Data validation : Compare computed IR spectra with experimental FT-IR data (e.g., C=O stretch ~1700 cm⁻¹) .

Q. What strategies resolve contradictions in reported biological activity data for triazolo-pyridazine derivatives?

  • Methodology :

  • Dose-response validation : Re-test activity across multiple cell lines (e.g., HEK-293, HeLa) with standardized protocols (IC50 ± SEM).
  • Metabolic interference : Assess cytochrome P450 interactions via liver microsome assays to rule out false positives/negatives .
  • Structural analogs : Compare with compounds like ethyl 5-[6-(furan-2-yl)-triazolo-thiadiazol-3-yl]nicotinate (IC50: 12 µM vs. 25 µM for the target compound) to identify substituent-driven activity trends .

Q. How does the furan-2-yl substituent influence the compound’s photophysical and coordination properties?

  • Methodology :

  • UV-Vis spectroscopy : Measure absorbance shifts (e.g., furan π→π* transitions at ~250 nm) in polar vs. non-polar solvents .
  • Metal coordination : Screen with transition metals (Cu²⁺, Fe³⁺) via titration assays monitored by fluorescence quenching or ESR spectroscopy.
  • Comparative studies : Replace furan with thiophene or phenyl to assess changes in binding affinity (e.g., ΔΔG = –2.3 kcal/mol for furan vs. thiophene) .

Q. What experimental designs optimize yield in the sulfanyl-ethanone coupling step?

  • Methodology :

  • Reaction optimization : Vary bases (K2CO3 vs. Et3N), solvents (DMF vs. THF), and temperatures (60°C vs. 80°C). Highest yield (~72%) reported in DMF at 70°C with K2CO3 .
  • Byproduct analysis : Use LC-MS to identify disulfide byproducts and adjust thiol reagent stoichiometry (1.2 eq. recommended) .
  • Scale-up challenges : Implement flow chemistry for improved heat transfer and reduced side reactions at >10 g scale .

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